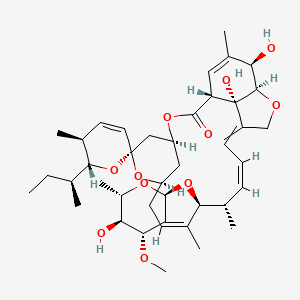

Avermectin B1a monosaccharide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C41H60O11 |

|---|---|

Poids moléculaire |

728.9 g/mol |

Nom IUPAC |

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10-,24-13-,28-12?/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 |

Clé InChI |

ZBVWYDMYMRLKIV-DQDVCMNESA-N |

SMILES isomérique |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)C |

SMILES canonique |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Origin of Avermectin B1a Monosaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a, a potent macrocyclic lactone with significant antiparasitic and insecticidal properties, is a natural product of the soil actinomycete Streptomyces avermitilis. Its complex structure is characterized by a 16-membered macrocyclic lactone ring, a spiroketal system, a hexahydrobenzofuran moiety, and a disaccharide substituent at the C-13 position composed of two L-oleandrose monosaccharide units. The discovery of this unique monosaccharide is intrinsically linked to the initial isolation and characterization of the avermectin compounds themselves. This technical guide provides an in-depth exploration of the discovery and origin of the Avermectin B1a monosaccharide, detailing the biosynthetic pathway, experimental protocols for its isolation and characterization, and quantitative data on its production.

Discovery and Origin

The journey to the discovery of Avermectin B1a and its constituent monosaccharide began in the 1970s through a collaborative effort between the Kitasato Institute in Japan and Merck Sharp & Dohme Research Laboratories in the United States.[1][2] In 1978, a novel actinomycete, designated NRRL 8165, was isolated from a soil sample in Ito City, Shizuoka Prefecture, Japan.[3][4] This organism was later named Streptomyces avermitilis.[4]

Initial testing of the fermentation broths of S. avermitilis revealed potent anthelmintic activity against Nematospiroides dubius in mice.[3][4] This led to the isolation and characterization of a complex of eight closely related compounds, collectively named avermectins.[5] These were identified as a series of macrocyclic lactone derivatives, a departure from the more common macrolide or polyene antibiotics, as they lacked significant antibacterial or antifungal activity.[3] The major components were designated as A1a, A2a, B1a, and B2a, with Avermectin B1a being a significant and highly potent constituent.[6] The structural elucidation of these complex molecules, including the identification of the L-oleandrose disaccharide at position C-13, was a significant undertaking, accomplished through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

The this compound: L-Oleandrose

The monosaccharide unit of Avermectin B1a is L-oleandrose, a deoxysugar. In the parent Avermectin B1a molecule, two L-oleandrose units are linked to form a disaccharide, which is then attached to the C-13 position of the aglycone. The presence and structure of this sugar moiety are crucial for the biological activity of the avermectins.

Biosynthesis of Avermectin B1a and its Monosaccharide

The biosynthesis of Avermectin B1a is a complex process orchestrated by a large gene cluster, termed the ave gene cluster, spanning approximately 80 kb in the S. avermitilis genome.[7][8] The process can be broadly divided into three stages:

-

Aglycone Synthesis: The macrocyclic lactone core, known as the aglycone, is synthesized by a type I polyketide synthase (PKS) encoded by the aveA genes.[9][10] This large enzymatic complex catalyzes the sequential condensation of acetate and propionate units to form the polyketide chain.

-

Aglycone Modification: Following the initial polyketide synthesis, the aglycone undergoes a series of modifications, including cyclization and oxidation, carried out by enzymes encoded by other genes within the ave cluster.[8]

-

Glycosylation: The final step is the attachment of the L-oleandrose disaccharide. The biosynthesis of the sugar precursor, dTDP-L-oleandrose, and its subsequent transfer to the avermectin aglycone are catalyzed by a set of glycosyltransferase enzymes, also encoded within the ave gene cluster.[8] Studies with mutant strains of S. avermitilis have indicated that the methylation of the oleandrose unit occurs before its attachment to the macrolide ring.[11] The aveR gene within the cluster acts as a positive regulator for the entire biosynthetic pathway.[12]

Quantitative Data

The production of Avermectin B1a by Streptomyces avermitilis can vary significantly depending on the strain, fermentation conditions, and genetic modifications. The following tables summarize some reported production titers.

| Strain | Fermentation Condition | Avermectin B1a Titer (µg/mL) | Reference |

| S. avermitilis A229 (Industrial Strain) | Optimized fed-batch fermentation | 6447 | [13] |

| S. avermitilis A229 (Engineered) | Co-overexpression of aveC8m, fadD-fadAB, and bicA-ecaA | 9613 | [13] |

| S. avermitilis G1-1 (Mutant) | Not specified | Increased by 40% compared to wild type | [14] |

| S. avermitilis | Optimized low-cost medium | 460 | [14] |

| S. avermitilis 41445 | SM2 growth medium, 10 days | 17 (for B1b) | [15] |

| Component | Ratio in Abamectin | Reference |

| Avermectin B1a | ≥ 80% | [16] |

| Avermectin B1b | ≤ 20% | [16] |

Experimental Protocols

Fermentation of Streptomyces avermitilis

Objective: To cultivate S. avermitilis for the production of avermectins.

Materials:

-

Streptomyces avermitilis strain (e.g., ATCC 31272)

-

Seed Medium (example composition per liter): Glucose 1.0 g, Lactose 1.0 g, Cottonseed flour 1.5 g, Yeast extract 0.5 g, L-lysine 0.1 g, Tap water. Adjust pH to 7.2.

-

Production Medium (example composition per liter): Soluble corn starch 50.0 g, Yeast extract 2.0 g, KCl 0.1 g, NaCl 0.5 g, MgSO₄·7H₂O 0.1 g, CaCO₃ 0.8 g. Adjust pH to 7.0-7.2.[15]

-

Shake flasks or fermenter

Procedure:

-

Inoculum Preparation: Inoculate the seed medium with a spore suspension or a vegetative culture of S. avermitilis. Incubate at 28-31°C for 24-48 hours with shaking (e.g., 230-250 rpm).[15][17]

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).[15]

-

Fermentation: Incubate the production culture at 28-31°C for 5-10 days with vigorous aeration and agitation.[15][17]

-

Monitoring: Monitor pH, dissolved oxygen, and substrate consumption throughout the fermentation.

-

Harvest: At the end of the fermentation, harvest the mycelium and broth for extraction.

Extraction and Isolation of Avermectins

Objective: To extract and purify the avermectin complex from the fermentation broth.

Materials:

-

Fermentation broth

-

Solvents: Acetone, Methylene chloride, Ethyl acetate, Methanol, Acetonitrile

-

Adsorbents: Silica gel, Sephadex LH-20

Procedure:

-

Mycelial Extraction: Separate the mycelium from the broth by filtration or centrifugation. Extract the mycelium with a solvent like acetone.

-

Broth Extraction: Extract the clarified broth with a water-immiscible solvent such as methylene chloride or ethyl acetate.

-

Solvent Partitioning: Combine the extracts and perform solvent-solvent partitioning to remove impurities.

-

Chromatography:

-

Adsorption Chromatography: Use silica gel chromatography to separate the avermectin complex from other compounds.

-

Partition Chromatography: Employ Sephadex LH-20 for the separation of the individual avermectin components.[5]

-

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify Avermectin B1a.

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column (e.g., Phenomenex® C18, 150 x 4.6 mm, 5 µm)[18][19]

-

Mobile Phase: A mixture of acetonitrile, methanol, and water. A common composition is acetonitrile:methanol:water (53:35:12, v/v/v).[19]

-

Avermectin B1a standard

-

Derivatizing agents (for fluorescence detection): 1-methylimidazole and trifluoroacetic anhydride (TFAA)[20][21]

Procedure:

-

Sample Preparation: Dissolve the extracted and purified avermectin sample in the mobile phase.

-

Chromatographic Conditions:

-

Quantification: Compare the peak area of Avermectin B1a in the sample to a standard curve generated from known concentrations of the Avermectin B1a standard.

Visualizations

Caption: A simplified workflow of the Avermectin B1a biosynthetic pathway.

Caption: A general experimental workflow for Avermectin B1a production and analysis.

Conclusion

The discovery of Avermectin B1a and its unique L-oleandrose monosaccharide substituent from Streptomyces avermitilis marked a pivotal moment in the development of antiparasitic agents. Understanding the intricate biosynthetic pathway and the precise experimental protocols for its production and characterization are fundamental for researchers in natural product chemistry, metabolic engineering, and drug development. The continued exploration of the S. avermitilis genome and the optimization of fermentation and analytical techniques promise to further enhance the production of this vital compound and potentially lead to the discovery of novel analogs with improved therapeutic properties.

References

- 1. Ivermectin: From Merck Innovation to Global Health Impact | OpenOChem Learn [learn.openochem.org]

- 2. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avermectins, new family of potent anthelmintic agents: producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Avermectins, New Family of Potent Anthelmintic Agents: Producing Organism and Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avermectins, New Family of Potent Anthelmintic Agents: Isolation and Chromatographic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organization of biosynthetic gene cluster for avermectin in Streptomyces avermitilis: analysis of enzymatic domains in four polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Streptomyces avermitilis" mutants defective in methylation of avermectins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of a regulatory gene, aveR, for the biosynthesis of avermectin in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. Streptomyces avermitilis MICNEMA2022: a new biorational strain for producing abamectin as an integrated nematode management agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RU2098483C1 - Method of avermectin preparing, strain streptomyces avermitilis - a producer of avermectin - Google Patents [patents.google.com]

- 18. scielo.br [scielo.br]

- 19. scielo.br [scielo.br]

- 20. scispace.com [scispace.com]

- 21. nucleus.iaea.org [nucleus.iaea.org]

A Technical Guide to the Structural Elucidation of Avermectin B1a Monosaccharide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is a cornerstone of antiparasitic treatments in veterinary and human medicine.[1] Its biological activity is intrinsically linked to its complex structure, which includes a disaccharide moiety composed of the sugar L-oleandrose.[2][3] The monosaccharide form of Avermectin B1a, a primary degradation product, results from the loss of the terminal oleandrose unit.[1][4] Understanding the precise structure of this monosaccharide is critical for stability studies, impurity profiling, and the development of robust drug formulations. This technical guide provides an in-depth overview of the modern analytical techniques and experimental protocols employed in the structural elucidation of Avermectin B1a monosaccharide, presenting key data and logical workflows for researchers in the field.

Introduction

This compound (CAS No. 71831-09-9) is a significant derivative of the parent compound, often formed under acidic or other stress conditions.[1][4] Its formation represents a critical step in the degradation pathway of Avermectin B1a. The structural elucidation process confirms the identity of this molecule by verifying its molecular formula, mass, and the precise connectivity of its atoms, confirming the loss of a single saccharide unit while the core macrocycle and the first oleandrose sugar remain intact.

The primary analytical tools for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, including advanced 2D techniques.[4] These methods provide unambiguous data on the molecule's composition and topology.

Core Analytical Techniques & Experimental Protocols

The definitive structural determination of this compound relies on the synergistic use of mass spectrometry and NMR spectroscopy.

High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is employed to determine the exact molecular weight and, consequently, the elemental composition of the analyte. The high resolving power of the instrument allows for mass measurement with high accuracy, enabling the differentiation between compounds with the same nominal mass.

Experimental Protocol: UPLC-HRMS Analysis

-

Sample Preparation: Avermectin B1a is subjected to forced degradation, typically using hydrochloric acid, to generate the monosaccharide derivative. The resulting solution is neutralized and prepared for injection.[4]

-

Chromatographic Separation:

-

System: Waters ACQUITY UPLC System.

-

Column: ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm particle size).[4]

-

Mobile Phase: Gradient elution using a mixture of 10 mM Ammonium Acetate in water and Acetonitrile.

-

Flow Rate: Typically between 0.3 - 0.6 mL/min.

-

-

Mass Spectrometry Detection:

-

Instrument: Waters Xevo G2-S QTof Mass Spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

-

Capillary Voltage: 3.0 kV.[4]

-

Sampling Cone Voltage: 40 V.[4]

-

Source Temperature: 100 °C.[4]

-

Desolvation Gas: Nitrogen at a flow rate of 600 L/h and a temperature of 350 °C.[4]

-

Mass Scan Range: 50 – 1200 Da.[4]

-

Data Processing: MassLynx workstation is used for instrument control and data analysis.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HMBC) experiments provides information on the chemical environment of each proton and carbon atom and their connectivity.

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: The this compound is isolated and purified using preparative HPLC.[4] The purified solid is then dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), for analysis.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number, environment, and splitting of protons.

-

¹³C NMR & DEPT-135: Identifies the number and type (CH₃, CH₂, CH, or quaternary) of carbon atoms.[4]

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing adjacent protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting different molecular fragments.[4]

-

Data Presentation & Interpretation

The data from HRMS and NMR are combined to build a complete picture of the molecular structure.

HRMS Data Summary

The primary role of HRMS is to confirm the molecular formula. The loss of a single oleandrose unit (C₇H₁₂O₃) from Avermectin B1a (C₄₈H₇₂O₁₄) results in the monosaccharide.

| Parameter | Avermectin B1a (Parent) | Oleandrose Unit (Lost) | This compound (Product)[5] |

| Chemical Formula | C₄₈H₇₂O₁₄ | C₇H₁₂O₃ | C₄₁H₆₀O₁₁ |

| Exact Mass (Theoretical) | 872.4922 | 144.0786 | 728.4136 |

| Measured Mass (m/z) | Varies by experiment | N/A | ~728.4136 |

Table 1: Summary of High-Resolution Mass Spectrometry data for Avermectin B1a and its monosaccharide derivative.

NMR Data Summary

NMR analysis provides the definitive proof of structure. The spectra of the monosaccharide are very similar to the parent Avermectin B1a, with the key difference being the complete absence of signals corresponding to the second (terminal) saccharide unit.[4] The most significant chemical shift changes occur around the linkage point of the lost sugar.

| Atom Position | Avermectin B1a (Disaccharide) ¹³C Shift (δc) | This compound ¹³C Shift (δc) | Avermectin B1a (Disaccharide) ¹H Shift (δH) | This compound ¹H Shift (δH) | Key HMBC/COSY Correlations (for Monosaccharide) |

| C-1' | ~98.5 | ~98.5 | ~4.95 | ~4.95 | H-1' to C-13 |

| C-3' | ~78.0 | ~78.0 | ~3.55 | ~3.55 | H-3' to C-2', C-4' |

| C-4' | ~78.9 | ~74.3 | ~3.15 | ~3.60 | H-4' to C-3', C-5' |

| C-5' | ~68.5 | ~68.5 | ~3.90 | ~3.90 | COSY with H-4', H-6' |

| C-1" | ~101.2 | Absent | ~4.60 | Absent | N/A |

| C-3" | ~77.5 | Absent | ~3.50 | Absent | N/A |

Table 2: Representative ¹H and ¹³C NMR chemical shift data comparing key positions of the saccharide moieties. The absence of signals for the second sugar unit (positions denoted with ") and the shift changes at C-4'/H-4' are definitive evidence for the monosaccharide structure. Data is synthesized from descriptions in the literature.[4]

Visualization of Workflows and Logic

Diagrams generated using Graphviz help to visualize the complex processes involved in structural elucidation.

Caption: Experimental workflow for the structural elucidation of this compound.

Caption: Logical relationships between analytical techniques and derived structural information.

Conclusion

The structural elucidation of this compound is accomplished through a combination of high-resolution mass spectrometry and comprehensive NMR analysis. HRMS confirms the elemental composition as C₄₁H₆₀O₁₁, consistent with the loss of one oleandrose sugar from the parent molecule.[5] 1D and 2D NMR experiments provide irrefutable evidence of the atomic connectivity, confirming the structure as 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-avermectin A1a.[4][5] The detailed protocols and data presented in this guide serve as a foundational resource for scientists involved in the analysis, quality control, and formulation development of avermectin-based products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Purification and identification of dTDP-oleandrose, the precursor of the oleandrose units of the avermectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deciphering the Biosynthesis of TDP-β-l-oleandrose in Avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medkoo.com [medkoo.com]

A Technical Guide to the Physicochemical Properties of Avermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a monosaccharide is a significant derivative of Avermectin B1a, a potent macrocyclic lactone anthelmintic and insecticide.[1][2] It is formed through the selective acid hydrolysis of the terminal oleandrose sugar unit from the parent Avermectin B1a disaccharide.[1] While the parent compound's efficacy is well-documented, understanding the specific physicochemical properties of the monosaccharide derivative is crucial for research into its biological activity, metabolic fate, and the development of new anthelmintic agents. This guide provides a consolidated overview of its known physicochemical characteristics, experimental protocols for their determination, and relevant biological pathways.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems and for designing formulation and delivery strategies.

| Property | Value | Source(s) |

| CAS Number | 71831-09-9 | [1][2] |

| Molecular Formula | C₄₁H₆₀O₁₁ | [1][2] |

| Molecular Weight | 728.9 g/mol | [1][3] |

| Exact Mass | 728.4136 Da | [2] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in Ethanol, Methanol, DMSO, DMF | [1][4] |

| UV Maximum (λmax) | 246 nm | [4] |

| Storage Temperature | -20°C | [1][4] |

Experimental Protocols & Methodologies

The determination of the physicochemical properties of Avermectin derivatives involves a combination of chromatographic and spectroscopic techniques.

Production: Selective Hydrolysis

This compound is typically produced as an acid degradation product from Avermectin B1a.[1] This involves the selective hydrolysis of the terminal saccharide unit.

Caption: Fig. 1: Production of this compound.

Solubility Determination

The solubility of avermectins is generally determined gravimetrically.[5][6] A standard protocol involves:

-

Adding an excess amount of the compound to a known volume of the solvent (e.g., ethanol, methanol, DMSO).

-

Agitating the mixture at a constant temperature (e.g., 298.15 K) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filtering the saturated solution to remove undissolved solute.

-

Evaporating the solvent from a known volume of the filtrate.

-

Weighing the remaining solute to calculate the solubility in mg/mL.

Structural and Purity Analysis: HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for determining the purity and concentration of this compound.[7]

-

Mobile Phase: A mixture of organic solvents like acetonitrile or methanol and water.

-

Stationary Phase: Typically a C18 reversed-phase column.

-

Detection: UV detection at its λmax of approximately 245-246 nm.[4][7]

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition.[2]

Caption: Fig. 2: Analytical workflow for this compound.

Biological Activity and Signaling Pathway

While this compound is a potent inhibitor of nematode larval development, it is reported to be devoid of the acute paralytic activity associated with the parent compound.[1] The primary mechanism of action for avermectins involves their interaction with specific ligand-gated ion channels in invertebrate nerve and muscle cells.[8][9]

Avermectins act as positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[8][10]

-

Binding: Avermectin binds to the GluCl receptor on the neuronal or muscle cell membrane.

-

Channel Activation: This binding enhances the effect of glutamate, locking the channel in an open state.[9]

-

Chloride Influx: The open channel allows an increased influx of chloride ions (Cl⁻) into the cell.

-

Hyperpolarization: The influx of negative ions causes hyperpolarization of the cell membrane.

-

Paralysis: This change in membrane potential blocks the transmission of electrical signals, leading to flaccid paralysis and eventual death of the parasite.[8][11]

Mammals are largely unaffected by therapeutic doses because they lack these specific glutamate-gated chloride channels; the primary inhibitory neurotransmitter receptor in mammals is the GABAₐ receptor, to which avermectins have a much lower affinity.[2][9]

Caption: Fig. 3: Avermectin's primary mechanism of action.

Conclusion

The physicochemical properties of this compound define its behavior both in vitro and in vivo. Its solubility in common organic solvents facilitates its use in experimental settings, while its unique biological profile as a potent inhibitor of larval development highlights its importance in the ongoing research for next-generation antiparasitic agents. Further research to quantify properties such as its partition coefficient (LogP) and acid dissociation constant (pKa) would provide deeper insights for drug development and environmental fate modeling.

References

- 1. agscientific.com [agscientific.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | CAS No- 71831-09-9 | Simson Pharma Limited [simsonpharma.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Avermectin - Wikipedia [en.wikipedia.org]

- 9. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

Avermectin B1a Monosaccharide: An In-Depth Technical Guide on its Role as a Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a major component of the antiparasitic agent abamectin, is a potent macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis. Its broad-spectrum activity against nematodes and arthropods has led to its widespread use in veterinary medicine and agriculture. The biotransformation and degradation of Avermectin B1a lead to the formation of various metabolites, among which the Avermectin B1a monosaccharide is of significant interest. This technical guide provides a comprehensive overview of the role of this compound as a metabolite, detailing its formation, biological activity, mechanism of action, and the analytical methodologies for its study.

Formation of this compound

This compound is formed through the selective hydrolysis of the terminal oleandrose sugar unit from the parent Avermectin B1a molecule. This process can occur under acidic conditions and is also a potential pathway in the metabolic breakdown of Avermectin B1a within biological systems.[1] While in vivo studies on the specific pharmacokinetics of this compound are limited, research on ivermectin, a closely related derivative, indicates that hydroxylation and demethylation are major metabolic routes, with metabolites being primarily excreted in feces.[2] The formation of monosaccharide derivatives has been identified in in vitro studies using liver microsomes, suggesting enzymatic processes contribute to its generation in animals.[1]

Biological Activity and Efficacy

A key characteristic of this compound is its distinct biological activity profile compared to the parent compound. While Avermectin B1a is known for its potent paralytic effect on nematodes and arthropods, the monosaccharide derivative is devoid of this paralytic activity.[3] However, it retains a potent ability to inhibit the larval development of nematodes.[3]

Quantitative Data on Biological Activity

| Compound | Organism | Activity | Concentration | Reference |

| This compound | Caenorhabditis elegans | Minimum Active Concentration (MAC) for lethality | 0.1 µM | [4] |

| Ivermectin B1a monosaccharide | Haemonchus contortus | Minimum concentration for full activity in larval development | 0.001 µg/mL | [5] |

Mechanism of Action

The primary targets for avermectins are glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates.[6] Binding of avermectins to these channels leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, and ultimately paralysis.[6]

While the monosaccharide lacks the paralytic effect, its potent inhibition of larval development suggests a distinct or modified interaction with these or other molecular targets within the nematode. The precise mechanism by which the monosaccharide exerts its developmental inhibition is an area of ongoing research. It is plausible that the alteration in the sugar moiety affects its binding affinity or functional modulation of the target ion channels.

Experimental Protocols

Isolation and Purification of this compound (Acid Hydrolysis)

This protocol describes the generation of this compound for use as an analytical standard or for in vitro studies.

Materials:

-

Avermectin B1a standard

-

Acetonitrile (ACN)

-

0.5 M Hydrochloric acid (HCl)

-

0.5 M Sodium hydroxide (NaOH)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Ultimate AQ-C18 column (250 × 70 mm, 10 µm particle size) or equivalent

-

Mobile Phase A: 10 mM Ammonium Acetate (NH₄OAc) in water

-

Mobile Phase B: Acetonitrile (ACN)

Procedure:

-

Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of ACN.

-

Add 100 mL of 0.5 M HCl and mix.

-

Allow the reaction to proceed for 24 hours at room temperature.

-

Neutralize the solution by adding 100 mL of 0.5 M NaOH.

-

Add an additional 100 mL of ACN.

-

Purify the resulting mixture using preparative HPLC.

-

Gradient Elution:

-

0 min: 55% B

-

41 min: 77% B

-

42 min: 100% B

-

47 min: 100% B

-

-

Collect fractions and analyze for the presence of this compound using analytical HPLC-UV at 245 nm.

-

Pool the fractions containing the purified monosaccharide and evaporate the solvent.[7]

Analysis of Avermectin B1a and its Monosaccharide in Biological Samples by HPLC-MS/MS

This protocol provides a general workflow for the extraction and quantification of Avermectin B1a and its metabolites from animal tissues.

Materials:

-

Tissue sample (e.g., muscle, liver)

-

Acetone

-

Ethyl acetate

-

n-Hexane

-

Acetonitrile (ACN) saturated with n-hexane

-

10% (w/v) Sodium chloride solution

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) cartridge (Octadecylsilanized silica gel)

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

-

Extraction:

-

Homogenize 10.0 g of the tissue sample with 50 mL of acetone and filter under suction.

-

Re-extract the residue with 25 mL of acetone and combine the filtrates.

-

Adjust the final volume to 100 mL with acetone.

-

-

Liquid-Liquid Partitioning:

-

Take a 10 mL aliquot of the extract, concentrate to remove acetone.

-

Add 50 mL of 10% NaCl solution and extract twice with 50 mL of ethyl acetate each.

-

Combine the ethyl acetate extracts, dry with anhydrous sodium sulfate, and evaporate to dryness.

-

-

Defatting:

-

Dissolve the residue in 30 mL of n-hexane and extract three times with 30 mL of ACN saturated with n-hexane.

-

Combine the ACN extracts and evaporate to dryness.

-

-

SPE Cleanup:

-

Dissolve the residue in a suitable solvent and apply to a pre-conditioned octadecylsilanized silica gel SPE cartridge.

-

Wash the cartridge to remove interferences and elute the analytes.

-

-

LC-MS/MS Analysis:

-

Dissolve the final residue in an appropriate solvent for injection into the LC-MS/MS system.

-

Use a suitable C18 column and a gradient elution with mobile phases such as acetonitrile and ammonium formate buffer.

-

Quantify the analytes using multiple reaction monitoring (MRM) mode.[8]

-

Signaling Pathways and Logical Relationships

The interaction of avermectins with invertebrate-specific glutamate-gated chloride channels is a critical event leading to their antiparasitic effect. While the specific signaling cascade for the monosaccharide metabolite is not fully elucidated, a generalized workflow for investigating its formation and activity can be visualized.

Caption: Workflow for the formation, analysis, and biological assessment of this compound.

The primary mechanism of action for the parent compound, Avermectin B1a, involves the potentiation of glutamate-gated chloride channels, leading to paralysis.

Caption: Simplified signaling pathway for the paralytic action of Avermectin B1a.

Conclusion

This compound represents a significant metabolite and degradation product of Avermectin B1a. Its unique biological profile, characterized by potent inhibition of nematode larval development without inducing paralysis, makes it a subject of considerable interest in the fields of parasitology and drug development. Further research is warranted to fully elucidate its in vivo pharmacokinetics, specific molecular targets, and the precise mechanism behind its developmental inhibitory effects. A deeper understanding of this metabolite will contribute to the optimization of avermectin-based therapies and the development of novel anthelmintic strategies.

References

- 1. The metabolism of avermectin-H2B1a and -H2B1b by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic disposition of ivermectin in tissues of cattle, sheep, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. This compound - Antiparasitics - CAT N°: 26690 [bertin-bioreagent.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. caa.go.jp [caa.go.jp]

In Vitro Activity of Avermectin B1a Monosaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a macrocyclic lactone produced by Streptomyces avermitilis, is a potent anthelmintic and insecticidal agent. Its primary mechanism of action involves the modulation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death. Avermectin B1a monosaccharide is a key degradation product of Avermectin B1a, formed by the selective hydrolysis of the terminal oleandrose sugar. While structurally similar to its parent compound, the monosaccharide exhibits distinct biological activities. This technical guide provides an in-depth overview of the in vitro activity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating associated molecular pathways.

Quantitative In Vitro Activity

The in vitro efficacy of this compound has been primarily evaluated against nematodes. The available data indicates its potential as a potent inhibitor of larval development, although it may lack the acute paralytic activity of the parent disaccharide compound.

| Organism/Cell Line | Assay Type | Endpoint | Concentration/Activity | Reference |

| Caenorhabditis elegans | Lethality Assay | Minimum Active Concentration (MAC) | 0.1 μM | [1] |

| Lined shore crab (Pachygrapsus crassipes) | Muscle Conductance Assay | Stimulation of Conductance | Data not specified | [1] |

Mechanism of Action

The primary molecular target of the parent compound, Avermectin B1a, is the glutamate-gated chloride channel (GluCl) in the nerve and muscle cells of invertebrates. Binding of avermectins to these channels leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis. While direct evidence for this compound is limited, its structural similarity strongly suggests a similar mechanism of action, targeting these invertebrate-specific ion channels.

Signaling Pathway of Avermectin Action

The following diagram illustrates the proposed signaling pathway for avermectins, which is believed to be conserved for the monosaccharide derivative.

Caption: Proposed mechanism of action for this compound via glutamate-gated chloride channels.

Experimental Protocols

Nematode Larval Development Assay

This assay is designed to assess the inhibitory effect of this compound on the development of nematode larvae.

Objective: To determine the concentration of this compound that inhibits the development of nematode eggs to the third larval (L3) stage.

Materials:

-

Nematode eggs (e.g., Caenorhabditis elegans, Haemonchus contortus)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Growth medium (e.g., NGM for C. elegans)

-

E. coli OP50 (for C. elegans food)

-

Incubator

-

Inverted microscope

Procedure:

-

Preparation of Assay Plates:

-

Prepare serial dilutions of this compound in the growth medium.

-

Dispense a fixed volume of each dilution into the wells of a 96-well plate. Include solvent controls (medium with the same concentration of DMSO as the highest test concentration) and negative controls (medium only).

-

-

Egg Synchronization and Addition:

-

Synchronize a population of adult nematodes to obtain a large number of eggs.

-

Isolate the eggs using a standard bleaching protocol.

-

Count the eggs and add a predetermined number (e.g., 50-100) to each well of the assay plate.

-

-

Incubation:

-

Incubate the plates at the appropriate temperature for the specific nematode species (e.g., 20°C for C. elegans) for a period sufficient for larvae to develop to the L3 stage in the control wells (typically 3-6 days).

-

-

Data Collection and Analysis:

-

After the incubation period, score the number of larvae that have successfully developed to the L3 stage in each well using an inverted microscope.

-

Calculate the percentage of inhibition for each concentration relative to the negative control.

-

Determine the IC50 value (the concentration that inhibits 50% of larval development) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the nematode larval development assay.

Electrophysiological Assay on Glutamate-Gated Chloride Channels

This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to characterize the effect of this compound on GluCls.

Objective: To measure the electrical currents elicited by this compound in cells expressing invertebrate GluCls.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the invertebrate GluCl subunit(s) of interest

-

This compound

-

Two-electrode voltage-clamp setup (amplifier, electrodes, perfusion system)

-

Recording solution (e.g., ND96)

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with the cRNA encoding the GluCl subunits.

-

Incubate the injected oocytes for 2-5 days to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

-

Compound Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply this compound at various concentrations to the oocyte via the perfusion system.

-

Record the changes in membrane current induced by the compound.

-

Wash the oocyte with the recording solution to observe any reversal of the effect.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration.

-

Construct a concentration-response curve by plotting the normalized current response against the log of the compound concentration.

-

Calculate the EC50 (the concentration that elicits a half-maximal response).

-

Caption: Workflow for two-electrode voltage-clamp electrophysiology.

Conclusion

This compound demonstrates significant in vitro activity, particularly in inhibiting nematode larval development. While its precise mechanism of action requires further elucidation, it is strongly suggested to involve the modulation of invertebrate-specific glutamate-gated chloride channels, mirroring the action of its parent compound. The experimental protocols detailed herein provide a framework for the continued investigation of this and other related compounds, which may hold promise for the development of novel antiparasitic agents. Further research is warranted to expand the quantitative dataset on the in vitro activity of this compound against a broader range of parasites and to explore its potential therapeutic applications.

References

A-Technical Guide on the Anthelmintic Spectrum of Avermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avermectin B1a monosaccharide, a derivative of the potent anthelmintic Avermectin B1a, exhibits a distinct biological activity profile characterized by the potent inhibition of nematode larval development without inducing the paralytic effects associated with its parent compound. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anthelmintic spectrum, mechanism of action, and available experimental data. While extensive research has been conducted on the broader avermectin class, specific data on the monosaccharide derivative remains limited. This document collates the available information to serve as a foundational resource for further research and development in parasitology.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1] They possess potent anthelmintic and insecticidal properties, with Avermectin B1a being a major and highly active component.[2] this compound is a degradation product formed by the selective hydrolysis of the terminal oleandrose sugar from the disaccharide chain of Avermectin B1a.[3][4] A key distinguishing feature of the monosaccharide is its reported ability to potently inhibit nematode larval development, a crucial stage in the parasite life cycle, while being devoid of the paralytic activity characteristic of its disaccharide precursor.[3] This unique mode of action suggests a potentially different interaction with target receptors or downstream signaling pathways, making it a subject of interest for novel anthelmintic strategies.

Anthelmintic Spectrum

Quantitative data on the broad-spectrum anthelmintic activity of this compound is not extensively available in the public domain. However, its activity against the free-living nematode Caenorhabditis elegans has been established.

Table 1: In Vitro Activity of this compound

| Organism | Assay Type | Metric | Value | Citation(s) |

| Caenorhabditis elegans | Lethality Assay | MAC | 0.1 µM | [5][6] |

MAC: Minimum Active Concentration

For comparative purposes, the in vivo efficacy of the parent compound, Avermectin B1a (a disaccharide), is well-documented against a wide range of parasitic nematodes in livestock.

Table 2: In Vivo Efficacy of Avermectin B1a (Disaccharide) in Livestock

| Host | Parasite Species | Dosage | Efficacy | Citation(s) |

| Sheep | Haemonchus contortus | 0.1 mg/kg (oral) | >95% reduction | [7][8] |

| Sheep | Ostertagia circumcincta | 0.1 mg/kg (oral) | >95% reduction | [7][8] |

| Sheep | Trichostrongylus axei | 0.1 mg/kg (oral) | >95% reduction | [7][8] |

| Sheep | Trichostrongylus colubriformis | 0.1 mg/kg (oral) | >95% reduction | [7][8] |

| Sheep | Cooperia spp. | 25, 50, 100 µg/kg (oral) | >99% effective | [9] |

| Cattle | Haemonchus placei | 0.1 mg/kg (oral) | >95% effective | [7][8] |

| Cattle | Ostertagia ostertagi | 0.1 mg/kg (oral) | >95% effective | [7][8] |

| Cattle | Cooperia punctata | 0.1 mg/kg (oral) | >95% effective | [7][8] |

| Cattle | Oesophagostomum radiatum | 0.1 mg/kg (oral) | >95% effective | [7][8] |

| Calves | Various gastrointestinal nematodes | 50, 100, 200 µg/kg (oral) | 98.6%, 98.7%, 98.4% reduction | [10] |

Mechanism of Action

The primary mechanism of action for the avermectin class of compounds is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[1] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.[1] Avermectins can also interact with gamma-aminobutyric acid (GABA) receptors.[11]

The distinct biological profile of this compound—inhibiting larval development without causing paralysis—suggests a more nuanced or potentially different mechanism. It is hypothesized that the monosaccharide may still interact with GluCls or other related ion channels, but in a manner that disrupts developmental signaling pathways rather than directly causing neuromuscular paralysis. However, specific studies elucidating this unique mechanism are lacking.

Experimental Protocols

In Vitro Nematode Larval Development Assay (General Protocol)

This assay is designed to quantify the inhibitory effect of a compound on the development of nematode larvae from eggs to the third larval (L3) stage.

Materials:

-

Nematode eggs (e.g., from Haemonchus contortus or C. elegans)

-

96-well microtiter plates

-

Agar

-

Nutrient broth or yeast extract

-

This compound stock solution (in a suitable solvent like DMSO)

-

Fungicide solution (optional)

-

Incubator

Procedure:

-

Preparation of Assay Plates: Aseptically prepare a nutrient-agar solution and dispense into the wells of a 96-well plate. Allow the agar to solidify.

-

Compound Dilution: Prepare serial dilutions of the this compound stock solution in the appropriate vehicle.

-

Application of Compound: Add the compound dilutions to the surface of the agar in each well. Include solvent-only controls.

-

Egg Inoculation: Isolate nematode eggs from fecal samples or cultures and suspend them in a known concentration. Add a standardized number of eggs to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period sufficient for the control eggs to hatch and develop into L3 larvae (typically 6-7 days).

-

Assessment of Larval Development: After the incubation period, score the developmental stage of the larvae in each well under a microscope. The number of eggs, L1, L2, and L3 larvae can be counted.

-

Data Analysis: Calculate the percentage inhibition of larval development for each compound concentration relative to the control. Determine the IC50 value (the concentration that inhibits 50% of larval development).

Toxicity

Specific toxicological studies on this compound are not widely published. The toxicity of the parent avermectin compounds is primarily due to their interaction with GABA receptors in the central nervous system of mammals.[1] However, mammals are generally less susceptible to avermectin toxicity because the blood-brain barrier effectively limits its access to the CNS, and mammalian GABA receptors have a lower affinity for avermectins compared to invertebrate GluCls.[1]

Conclusion and Future Directions

This compound presents an intriguing profile as a potent inhibitor of nematode larval development, distinct from the paralytic action of its parent compound. The current body of public-domain research, however, lacks the depth required for a full characterization of its anthelmintic spectrum and specific mechanism of action.

Future research should focus on:

-

Broad-spectrum in vitro screening: Determining the IC50 values of this compound against a wide range of economically important parasitic nematodes.

-

Comparative studies: Directly comparing the in vitro and in vivo efficacy of the monosaccharide and disaccharide forms of Avermectin B1a.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways involved in the inhibition of larval development.

-

In vivo efficacy studies: Evaluating the efficacy of this compound in rodent models of helminth infection.

A more thorough understanding of these aspects will be crucial in determining the potential of this compound as a next-generation anthelmintic agent.

References

- 1. Avermectin - Wikipedia [en.wikipedia.org]

- 2. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound - Antiparasitics - CAT N°: 26690 [bertin-bioreagent.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Avermectins, new family of potent anthelmintic agents: efficacy of the B1a component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (Open Access) Avermectins, new family of potent anthelmintic agents: efficacy of the B1a component. (1979) | J. R. Egerton | 305 Citations [scispace.com]

- 9. Anthelmintic efficacy of avermectin B1a and dihydroavermectin B1a against ovine gastrointestinal nematodes in 1977 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anthelmintic activities of B1a fraction of avermectin against gastrointestinal nematodes in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Actions of avermectin B1a on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

Avermectin B1a Monosaccharide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent anthelmintic and insecticidal agent, is a macrocyclic lactone produced by the bacterium Streptomyces avermitilis.[1][2] Its biological activity is primarily mediated through the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death.[1][3][4][5] Avermectin B1a monosaccharide is a key derivative of the parent compound, formed by the selective hydrolysis of the terminal oleandrose sugar.[1] While it retains some biological activity, its profile is distinct from the disaccharide parent molecule, notably being a potent inhibitor of nematode larval development but lacking paralytic activity.[1] This review provides an in-depth technical guide to the synthesis, biological activity, and mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 71831-09-9 | [1][6][7] |

| Molecular Formula | C41H60O11 | [1][6][7] |

| Molecular Weight | 728.9 g/mol | [1][6] |

| Solubility | Soluble in Ethanol, Methanol, DMSO, DMF | [1][6] |

| Storage Temperature | -20°C | [1][6] |

Quantitative Biological Data

The biological activity of this compound has been characterized in several invertebrate systems. While extensive quantitative data is more readily available for the parent Avermectin B1a, key data points for the monosaccharide and its comparison to the parent compound are summarized below.

| Compound | Assay | Organism/System | Value | Reference |

| This compound | Minimum Active Concentration (MAC) | Caenorhabditis elegans | 0.1 μM | [6] |

| Dihydrothis compound | Potency in reducing membrane resistance | Lined shore crab (Pachygrapsus crassipes) muscle | 10-fold less potent than Dihydroavermectin B1a | [8] |

| Avermectin B1a | Binding Affinity (Kd) - High Affinity Site | Rat cerebellar granule neurons | 5 nM | [3] |

| Avermectin B1a | Binding Affinity (Kd) - Low Affinity Site | Rat cerebellar granule neurons | 815 nM | [3] |

| Avermectin B1a | Inhibition of [3H]ethynylbicycloorthobenzoate binding (IC50) | Rat cerebellar granule neurons | 866 nM | [3] |

| Avermectin B1a | Inhibition of [3H]AVM B1a binding (IC50) | Intact cerebellar neurons | 120 nM | [4] |

Experimental Protocols

Synthesis of this compound via Acid Hydrolysis

This protocol describes the selective removal of the terminal oleandrose from Avermectin B1a.

Materials:

-

Avermectin B1a

-

Sulfuric acid (H₂SO₄), 1% in 2-propanol

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Acetone

-

Round bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Dissolve Avermectin B1a in 2-propanol in a round bottom flask.

-

Add 1% sulfuric acid in 2-propanol to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete (disappearance of starting material), quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-acetone gradient to yield pure this compound.

Caenorhabditis elegans Lethality Assay

This protocol is a general method for assessing the toxicity of compounds to the nematode C. elegans.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 culture

-

Synchronized population of L4 stage C. elegans

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

M9 buffer

-

Platinum wire worm pick

-

Incubator at 20°C

Procedure:

-

Prepare NGM plates and seed them with a lawn of E. coli OP50. Allow the lawn to grow overnight at 37°C.

-

Add the desired concentrations of this compound to the surface of the NGM plates. Include a solvent control. Allow the plates to dry.

-

Synchronize a population of C. elegans to the L4 larval stage.

-

Transfer a defined number of L4 worms (e.g., 20-30) to each experimental and control plate.

-

Incubate the plates at 20°C.

-

Assess worm viability at regular intervals (e.g., 24, 48, 72 hours) by gently prodding them with a platinum wire pick. Worms that do not respond to touch are scored as dead.

-

Calculate the percentage of survival for each concentration and time point.

Electrophysiological Recording from Shore Crab Muscle

This protocol outlines the general procedure for measuring the effects of this compound on the membrane potential of crab muscle fibers.

Materials:

-

Lined shore crab (Pachygrapsus crassipes)

-

Dissection tools

-

Perfusion chamber

-

Crab saline solution

-

This compound stock solution

-

Glass microelectrodes

-

Micromanipulator

-

Amplifier

-

Oscilloscope and data acquisition system

Procedure:

-

Dissect the stretcher muscle from the leg of a shore crab.

-

Mount the muscle preparation in a perfusion chamber and continuously perfuse with crab saline.

-

Impale a muscle fiber with a glass microelectrode filled with 3 M KCl to record the membrane potential.

-

Allow the preparation to stabilize and record the resting membrane potential and any spontaneous postsynaptic potentials.

-

Apply this compound at the desired concentration by adding it to the perfusing saline.

-

Record changes in the membrane potential and input resistance in response to the compound.

-

To measure input resistance, inject current pulses through the recording electrode or a second intracellular electrode.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and biological evaluation of this compound.

Proposed Signaling Pathway and Mechanism of Action

Caption: Proposed mechanism highlighting the differential effects of Avermectin B1a and its monosaccharide.

References

- 1. Avermectin - Wikipedia [en.wikipedia.org]

- 2. Total synthesis of avermectin B1a revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. Effects of dihydroavermectin B1a and analogs on stretcher muscle of the lined shore crab, Pachygrapsus crassipes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Avermectin B1a Monosaccharide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of Avermectin B1a monosaccharide from its parent compound, Avermectin B1a. This compound is a key derivative for research into the biological activity and structure-activity relationships of the avermectin family of anthelmintics. The protocol herein details a method for the selective acidic hydrolysis of the terminal oleandrose unit from Avermectin B1a, followed by a robust purification strategy utilizing high-performance liquid chromatography (HPLC). Characterization of the final product is achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This application note is intended to provide researchers with a reliable method to generate high-purity this compound for further investigation.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties. Avermectin B1a, the major component of the commercially available abamectin, possesses a disaccharide substituent at the C-13 position composed of two α-L-oleandrose units. The selective removal of the terminal oleandrose to yield this compound is a critical step in the synthesis of various derivatives and for studying the role of the carbohydrate moieties in the biological activity of the parent compound. This compound is known to be an acid degradation product formed by the selective hydrolysis of the terminal saccharide.[1][2] This protocol outlines a laboratory-scale procedure for this conversion.

Experimental Overview

The preparation of this compound involves two primary stages: controlled acidic hydrolysis of Avermectin B1a and subsequent purification of the desired monosaccharide product.

Caption: Experimental workflow for the preparation of this compound.

Detailed Protocols

Protocol 1: Acidic Hydrolysis of Avermectin B1a

This protocol describes the selective cleavage of the terminal oleandrose from Avermectin B1a.

Materials:

-

Avermectin B1a (≥95% purity)

-

Tetrahydrofuran (THF), HPLC grade

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate, HPLC grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 100 mg of Avermectin B1a in 10 mL of tetrahydrofuran in a 50 mL round bottom flask.

-

Prepare a 10% (v/v) aqueous sulfuric acid solution by carefully adding 1 mL of concentrated H₂SO₄ to 9 mL of deionized water in an ice bath.

-

Add 1 mL of the 10% H₂SO₄ solution to the Avermectin B1a solution while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC at 30-minute intervals. The reaction is typically complete within 2-4 hours at room temperature.

-

Once the reaction is complete, quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the organic components with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product will be a mixture containing this compound, the aglycone, and any unreacted starting material.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol details the purification of the target compound from the crude reaction mixture.

Instrumentation and Materials:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid (optional, for improved peak shape)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Dissolve the crude product from Protocol 1 in a minimal amount of methanol.

-

Set up the preparative HPLC system with the C18 column.

-

Equilibrate the column with the initial mobile phase conditions. A typical gradient elution is as follows:

-

Mobile Phase A: Water (with optional 0.1% formic acid)

-

Mobile Phase B: Methanol or Acetonitrile

-

Gradient: Start with a suitable ratio to retain all components (e.g., 60% B) and gradually increase the percentage of Mobile Phase B to elute the compounds based on their polarity. A suggested gradient is from 60% to 100% B over 40 minutes.

-

-

Inject the dissolved crude product onto the column.

-

Monitor the elution profile using a UV detector at 245 nm.

-

Collect fractions corresponding to the peak of this compound.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid.

Protocol 3: Characterization of this compound

This protocol outlines the analytical methods to confirm the identity and purity of the final product.

Instrumentation and Materials:

-

Analytical High-Performance Liquid Chromatography (HPLC) system with a C18 column (e.g., 150 x 4.6 mm, 2.5 µm)

-

High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source

-

Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C capabilities)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedures:

-

HPLC Analysis:

-

Dissolve a small amount of the purified product in methanol.

-

Analyze using an analytical HPLC system with a C18 column and a suitable gradient (e.g., acetonitrile/water or methanol/water).

-

Assess the purity by integrating the peak area of the product. A purity of >95% is generally desired.[1]

-

-

Mass Spectrometry (MS) Analysis:

-

Prepare a dilute solution of the sample in methanol.

-

Infuse the solution into the ESI-HRMS system.

-

Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for this compound (C₄₁H₆₀O₁₁) is approximately m/z 729.4214.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of CDCl₃.

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum should show the absence of the signals corresponding to the terminal oleandrose unit present in the Avermectin B1a spectrum. Key signals for the remaining sugar and the aglycone should be present. Detailed 1D and 2D NMR analysis can confirm the structure.

-

Data Presentation

The following table summarizes the key analytical data for Avermectin B1a and its monosaccharide derivative.

| Parameter | Avermectin B1a | This compound | Reference |

| Molecular Formula | C₄₈H₇₂O₁₄ | C₄₁H₆₀O₁₁ | [3] |

| Molecular Weight | 873.09 g/mol | 728.92 g/mol | [3] |

| Purity (by HPLC) | ≥95% (starting material) | >95% | [1] |

| Expected [M+H]⁺ (m/z) | 873.5 | 729.4214 | [3] |

Signaling Pathway and Logical Relationships

The chemical transformation follows a straightforward hydrolysis pathway.

Caption: Acid-catalyzed hydrolysis of Avermectin B1a.

Conclusion

This application note provides a detailed and actionable protocol for the preparation, purification, and characterization of this compound from Avermectin B1a. The described methods of acidic hydrolysis followed by preparative HPLC are robust and yield a high-purity product suitable for a wide range of research applications in medicinal chemistry and drug development. The provided analytical parameters will aid in the successful identification and quality control of the synthesized compound.

References

Application Notes and Protocols for the Analytical Detection of Avermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone, is widely used as an antiparasitic agent in both veterinary and agricultural applications. Under certain conditions, particularly acidic environments, Avermectin B1a can undergo hydrolysis to form its monosaccharide derivative. This degradation product is of significant interest in stability studies, formulation development, and safety assessments. Accurate and reliable analytical methods are crucial for the detection and quantification of Avermectin B1a monosaccharide to ensure product quality and safety.

These application notes provide an overview of the primary analytical techniques and detailed protocols for the detection of this compound. The methods described are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of Avermectin B1a and its degradation products.

Analytical Methodologies

The principal methods for the analysis of this compound are chromatographic techniques, valued for their specificity and sensitivity.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a robust and widely available technique for the separation and quantification of Avermectin B1a and its degradation products. The separation is typically achieved on a C18 reversed-phase column. Detection at a wavelength of approximately 245 nm allows for the quantification of the monosaccharide. While sensitive, this method may require thorough sample cleanup to minimize matrix interference.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. This technique is particularly advantageous for analyzing complex matrices or when very low detection limits are required. By monitoring specific precursor and product ion transitions, LC-MS/MS provides a high degree of confidence in the identification and quantification of the this compound.

Quantitative Data Summary

Due to the limited availability of fully validated, publicly accessible methods specifically for the quantification of this compound, the following table summarizes typical performance characteristics for the analysis of the parent compound, Avermectin B1a. These values can serve as a benchmark for the development and validation of methods for the monosaccharide, which is expected to have similar physicochemical properties.

| Parameter | HPLC-UV | LC-MS/MS |

| Limit of Detection (LOD) | 0.002 - 0.07 µg/mL | 0.003 - 0.2 µg/kg |

| Limit of Quantification (LOQ) | 0.007 - 0.20 µg/mL | 0.05 - 0.5 µg/kg |

| Linearity (r²) | > 0.99 | > 0.99 |

| Recovery | 73 - 97% | 70 - 120% |

Note: The values presented are compiled from various sources analyzing Avermectin B1a in different matrices and should be considered as illustrative. Method validation is essential for any specific application.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Determination of Avermectin B1a and its Monosaccharide

This protocol is adapted from established methods for the analysis of Avermectin B1a and its degradation products.[1][2]

1. Sample Preparation (Forced Degradation to Generate Monosaccharide)

-

Dissolve approximately 10 mg of Avermectin B1a reference standard in 10 mL of acetonitrile.

-

To induce degradation to the monosaccharide, add 10 mL of 0.1 M hydrochloric acid.

-

Allow the solution to stand at room temperature for 24 hours.

-

Neutralize the solution by adding 10 mL of 0.1 M sodium hydroxide.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

2. Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water (gradient elution may be required for optimal separation). A typical starting condition is 60:40 (v/v) Acetonitrile:Water, gradually increasing the acetonitrile concentration.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 20 µL.

3. Calibration

Prepare a series of calibration standards of Avermectin B1a and, if available, the isolated this compound in the mobile phase. The concentration range should bracket the expected sample concentrations.

4. Analysis

Inject the prepared sample and calibration standards into the HPLC system. Identify the peaks based on their retention times compared to the standards. Quantify the this compound by constructing a calibration curve of peak area versus concentration.

Protocol 2: LC-MS/MS Method for the Determination of Avermectin B1a and its Monosaccharide

This protocol provides a highly sensitive and selective method for the analysis of this compound, particularly in complex matrices.[3][4][5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge.

-

Load the sample solution (e.g., from a degradation study or a biological matrix extract) onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the Avermectin B1a and its monosaccharide with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

A gradient elution is typically used.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode.

-

Avermectin B1a: Precursor ion m/z ~890.5 -> Product ions (e.g., m/z ~567.4, ~305.1)

-

This compound: Precursor ion m/z ~728.4 -> Product ions (to be determined by infusion of a standard or from fragmentation prediction).

-

3. Quantification

Quantification is achieved using an internal standard and a calibration curve constructed from standards of known concentrations.

Visualizations

Caption: Workflow for this compound Analysis.

Caption: Avermectin B1a Degradation Pathway.

References

Application Note: HPLC Analysis of Avermectin B1a Monosaccharide

Introduction

Avermectin B1a, a potent anthelmintic agent, can degrade under certain conditions to form Avermectin B1a monosaccharide. This degradation product is formed by the selective hydrolysis of the terminal saccharide unit of avermectin.[1] Monitoring the presence and quantity of this monosaccharide is crucial for understanding the stability and degradation profile of Avermectin B1a in various formulations and environmental samples.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound.

Analytical Principle

The method utilizes reversed-phase HPLC with UV detection for the determination of this compound. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[3][4] Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Target Audience

This document is intended for researchers, scientists, and professionals in the pharmaceutical and agricultural industries involved in drug development, quality control, and residue analysis.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Dichloromethane (ACS grade), Hexane (ACS grade).

-

Chemicals: Ammonium Acetate (NH₄OAc), Trifluoroacetic Acid (TFA), Phosphoric Acid (H₃PO₄).

-

Standards: this compound certified reference standard.

-

Columns: Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl or C18).

-

HPLC Column: C18 reversed-phase column (e.g., ACE UltraCore 2.5 Super C18, 150 mm × 4.6 mm, 2.5 µm particle size).[2]

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation

The sample preparation procedure should be adapted based on the matrix. Below is a general procedure for a solid matrix.

-

Extraction:

-